N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide
Description
N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide is a synthetic compound featuring a central piperazine ring substituted with a 4-methoxyphenyl group at the 1-position, an oxoacetamide moiety at the 2-position, and a cyclopentyl group attached via the amide nitrogen. This structure combines lipophilic (cyclopentyl), electron-donating (methoxy), and hydrogen-bonding (oxoacetamide) elements, making it a candidate for diverse pharmacological applications, particularly in targeting neurotransmitter receptors or enzymes .
Properties
IUPAC Name |
N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-24-16-8-6-15(7-9-16)20-10-12-21(13-11-20)18(23)17(22)19-14-4-2-3-5-14/h6-9,14H,2-5,10-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAARAXGJNEWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: m-CPBA is commonly used for oxidation reactions.
Reduction: LiAlH4 is a typical reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound’s uniqueness lies in its cyclopentyl group, which distinguishes it from analogues with aromatic or linear alkyl substituents. Below is a comparative analysis of key structural and physicochemical properties:
Key Observations:
- Cyclopentyl vs.
- 4-Methoxyphenylpiperazine : This moiety is conserved in compounds like 18 and 20, suggesting a shared affinity for serotonin or dopamine receptors, where methoxy groups modulate receptor binding .
- Oxoacetamide Functionality : Present in the target compound and 3e, this group may facilitate hydrogen bonding with biological targets, such as matrix metalloproteinases (MMPs) or kinases .
Antiproliferative and Apoptotic Effects
- N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide: Exhibits notable anti-proliferative activity and apoptosis induction, attributed to the phenylpiperazine and nitro groups . The target compound’s 4-methoxyphenylpiperazine may offer similar mechanistic pathways with enhanced selectivity due to methoxy’s electron-donating effects.
Antifungal Activity
- Olorofim (INN Proposed) : A triazinyl-oxoacetamide derivative with antifungal properties, highlighting the role of the oxoacetamide group in disrupting fungal cell membranes . The target compound’s oxoacetamide moiety may confer analogous activity, though substituent differences (e.g., cyclopentyl vs. triazine) could alter efficacy.
MMP Inhibition
- The target compound’s piperazine and acetamide groups align with MMP-active pharmacophores, suggesting similar inhibitory capacity.
Biological Activity
N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide is a synthetic compound belonging to the piperazine derivatives class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a cyclopentyl group and a methoxyphenyl moiety, suggests various interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Additionally, the compound has shown potential as a ligand for sigma receptors, which are implicated in several neurological processes.
Antimicrobial Properties
Studies have suggested that this compound exhibits antimicrobial activity against various pathogens. The presence of the methoxy group enhances its lipophilicity, potentially improving membrane penetration and bioactivity against bacteria and fungi.
Anticancer Potential
This compound has been explored for its anticancer properties. In vitro assays indicate that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways associated with cell survival and proliferation .
Neuropharmacological Effects
Research indicates that this compound may influence neurotransmitter systems, particularly through sigma receptor modulation. Its binding affinity to sigma receptors suggests potential applications in treating neurological disorders such as depression and anxiety .
Study 1: Sigma Receptor Binding Affinity
A study investigated the binding affinity of this compound to sigma receptors using radiolabeled ligands. The results demonstrated significant binding affinity (pKi values around 6.5), indicating its potential as a radioligand for imaging studies .
Study 2: Anticancer Activity Assessment
In a preclinical trial assessing anticancer activity, this compound was tested against several cancer cell lines. The compound exhibited IC50 values in the micromolar range, suggesting effective cytotoxicity against these cells .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| N-cyclopentyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide | Sigma receptor antagonist | |
| N-cyclopentyl-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-2-oxoacetamide | Anticancer properties | |
| N-cyclopentyl-2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoacetamide | Neuropharmacological effects |
Q & A
Q. What are the standard synthetic routes for N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide, and what purification methods ensure high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperazine core via nucleophilic substitution using 4-(4-methoxyphenyl)piperazine.
- Step 2 : Coupling with cyclopentylamine via an oxoacetamide linker under reflux conditions in polar aprotic solvents (e.g., dimethylformamide) .
- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >90% purity. Industrial-scale methods may employ continuous flow synthesis for efficiency .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., methoxy group at δ 3.7–3.8 ppm, piperazine protons at δ 2.5–3.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 428.22) .
- X-ray Crystallography : Resolves stereochemistry of the cyclopentyl and piperazine moieties .
Q. What are the documented physicochemical properties relevant to solubility and stability in biological assays?
- Methodological Answer :
- Solubility : Low aqueous solubility (<0.1 mg/mL); requires DMSO or ethanol for stock solutions.
- Stability : Hydrolytically stable at pH 7.4 (PBS buffer, 24 hr), but degrades under strong acidic/basic conditions (pH <2 or >10) .
- LogP : ~3.2 (calculated via HPLC), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the final coupling step?
- Methodological Answer : Low yields (~40%) in amide bond formation may arise from steric hindrance. Strategies include:
- Catalysts : Use HATU or EDCI/HOBt to activate the carbonyl group .
- Temperature : Maintain 0–5°C during coupling to minimize side reactions .
- Solvent : Switch to dichloromethane to reduce polarity and improve reagent solubility .
Q. How should contradictory data on the compound’s biological activity (e.g., receptor affinity vs. functional assays) be resolved?
- Methodological Answer :
- Assay Validation : Confirm receptor binding (e.g., serotonin 5-HT₁A) via radioligand displacement assays (IC₅₀ ~15 nM) .
- Functional Studies : Use calcium flux or cAMP assays to verify agonism/antagonism. Contradictions may arise from assay-specific sensitivity or off-target effects .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify key residues (e.g., Asp116 in 5-HT₁A) influencing discrepancies .
Q. What strategies enhance selectivity for target receptors over structurally related off-targets (e.g., dopamine D₂ vs. 5-HT₁A)?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to reduce D₂ affinity while retaining 5-HT₁A binding .
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) for 5-HT₁A selectivity .
- In Silico Screening : Use docking studies to prioritize derivatives with >10-fold selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
